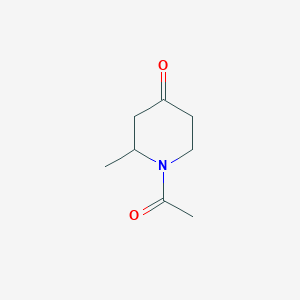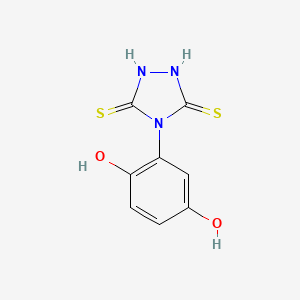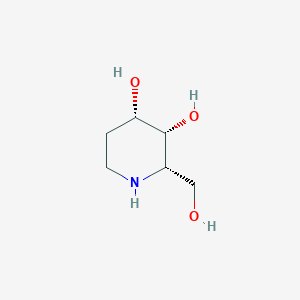![molecular formula C20H15Cl2N3 B12617222 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine CAS No. 918664-35-4](/img/structure/B12617222.png)
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine is a complex organic compound characterized by its triazine core and two 4-chlorophenyl groups attached via ethenyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine typically involves the reaction of 4-chlorobenzaldehyde with 2,4,6-trimethyl-1,3,5-triazine under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkages between the triazine core and the chlorophenyl groups. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The ethenyl linkages can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form the corresponding alkane derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkane derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene: A metabolite of DDT with similar structural features.
1,4-Bis[2-(4-pyridyl)ethenyl]benzene: A compound with similar ethenyl linkages but different aromatic groups.
Uniqueness
2,4-Bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine is unique due to its triazine core, which imparts distinct chemical properties and reactivity. The presence of the 4-chlorophenyl groups further enhances its potential for various applications, making it a valuable compound for research and industrial use.
Eigenschaften
CAS-Nummer |
918664-35-4 |
|---|---|
Molekularformel |
C20H15Cl2N3 |
Molekulargewicht |
368.3 g/mol |
IUPAC-Name |
2,4-bis[2-(4-chlorophenyl)ethenyl]-6-methyl-1,3,5-triazine |
InChI |
InChI=1S/C20H15Cl2N3/c1-14-23-19(12-6-15-2-8-17(21)9-3-15)25-20(24-14)13-7-16-4-10-18(22)11-5-16/h2-13H,1H3 |
InChI-Schlüssel |
LFQQHIFTCPAQGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)Cl)C=CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1R)-1-Cyano-1-phenylethyl]-P,P-diphenylphosphinic amide](/img/structure/B12617153.png)

![2-{4-[(3,5,6-Trimethylpyrazin-2-yl)methyl]piperazine-1-carbonyl}phenyl acetate](/img/structure/B12617169.png)
![(Pyridin-3-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B12617172.png)
![4,4'-[Methylenebis(sulfonylethene-2,1-diyl)]dibenzoic acid](/img/structure/B12617177.png)
![3,5-Dimethyl-N-[(trimethoxysilyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B12617197.png)

![3,3'-(Hydroxyimino)bis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B12617203.png)


![4-[2-({2,5-Dioxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}amino)ethyl]benzenesulfonamide](/img/structure/B12617211.png)


